molecular formula C9H6N4OS B13110556 4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one CAS No. 91545-23-2

4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one

Cat. No.: B13110556
CAS No.: 91545-23-2
M. Wt: 218.24 g/mol
InChI Key: SBSHQXQREFUAQX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a complex heterocyclic compound designed for advanced pharmaceutical and medicinal chemistry research. Its molecular architecture strategically incorporates two privileged pharmacophores: an indazole ring and a fused 1,2,4-triazine system with a sulfanylidene moiety . The indazole scaffold is prevalent in numerous biologically active compounds and natural products, and it is known to confer various pharmacological properties . The 1,2,4-triazole-3-thione moiety, a key structural feature, is a well-established pharmacophore in drug discovery, present in several clinical agents such as the antifungal drugs fluconazole and itraconazole, and the anticancer drug letrozole . This specific combination of indazole and triazinthione within a single fused ring system makes this compound a highly valuable scaffold for investigating new therapeutic agents. Its primary research applications include serving as a key intermediate in the synthesis of novel molecules with potential anticancer, antimicrobial, and anticonvulsant activities . The sulfanylidene group can act as a reactive site for further chemical modifications and may contribute to binding with biological targets through coordination with metal ions or via hydrogen bonding . Researchers can utilize this compound to develop and screen new derivatives targeting a range of enzymes and receptors, capitalizing on the demonstrated biological significance of its constituent heterocycles. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use. Handling should only be performed by qualified professionals in a controlled laboratory setting. For specific pricing, availability, and custom synthesis inquiries, please contact our technical sales team.

Properties

CAS No.

91545-23-2

Molecular Formula

C9H6N4OS

Molecular Weight

218.24 g/mol

IUPAC Name

4-sulfanylidene-2,3-dihydro-[1,2,4]triazino[4,5-b]indazol-1-one

InChI

InChI=1S/C9H6N4OS/c14-8-7-5-3-1-2-4-6(5)12-13(7)9(15)11-10-8/h1-4H,(H,10,14)(H,11,15)

InChI Key

SBSHQXQREFUAQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=O)NNC(=S)N3N=C2C=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one typically involves the reaction of 3-(3-butenylthio) and 3-prenylthio-5H-[1,2,4]thiazino[5,6-b]indoles with bromine and iodine . The structures of the synthesized compounds are evaluated using 1H and 13C NMR spectroscopy involving 2D NMR techniques such as 1H—1H COSY, 1H—13C HSQC, and 1H—13C HMBC .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as an antimicrobial agent.

    Materials Science: It is explored for its potential use in the development of novel materials with unique electronic properties.

    Biological Studies: The compound’s interactions with various biological targets are studied to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 4-Thioxo-3,4-dihydro-[1,2,4]triazino[4,5-b]indazol-1(2H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Triazino[4,5-a]benzimidazole Derivatives

  • Core Structure: Fused triazino-benzimidazole system.
  • Key Substituents : Aryl/heteroaryl groups at position 1 (e.g., 2-chlorophenyl in compound 3c ).
  • Biological Activity: Antitumor activity against MCF7 breast adenocarcinoma cells (IC₅₀ values in µM range). Compound 3c showed the highest potency, attributed to electron-withdrawing substituents enhancing cellular uptake or target binding .
  • Comparison: The indazole core in the target compound may confer greater metabolic stability compared to benzimidazole, while the sulfanylidene group could modulate solubility or redox activity differently than aryl substituents in triazino-benzimidazoles.

Pyrimido[4,5-b]quinolines and Triazinoquinazolinones

  • Core Structure: Pyrimidoquinoline or triazinoquinazoline fused systems.
  • Key Substituents: Thioxo (-C=S) groups (e.g., compound 156 in pyrimidoquinolines).
  • Biological Activity: Antioxidant: Compound 156 exhibited activity comparable to ascorbic acid in radical scavenging assays. Anti-inflammatory: 40–62% protection in carrageenan-induced edema models. Antiviral/Antibacterial: Triazinoquinazolinones with dialkylaminoethyl moieties showed pronounced antiviral effects .
  • However, the absence of bulky substituents (e.g., dialkylaminoethyl) might limit antiviral efficacy.

Triazolo- and Triazino-Benzodiazepinones

  • Core Structure: Triazolo/triazino fused with benzodiazepine.
  • Key Features : Rigid, planar structures with high barrier to ring inversion.
  • Applications : Primarily explored for CNS-targeting applications (e.g., anxiolytics), though specific biological data are sparse .

Morpholino-Triazine Derivatives

  • Core Structure: 1,3,5-Triazine with morpholino substituents.
  • Applications : Investigated as kinase inhibitors or chemometric agents (e.g., compound 22 in Virtual Lock-And-Key protocols) .
  • Comparison: The sulfanylidene group in the target compound introduces a sulfur atom into the core scaffold, contrasting with the oxygen-rich morpholino substituents. This could alter pharmacokinetic properties, such as membrane permeability or metabolic stability.

Data Table: Structural and Functional Comparison

Compound Class Core Structure Key Substituents Biological Activities Potency/Findings
Target Compound Triazino-indazole 4-Sulfanylidene Inferred: Antioxidant, Anticancer Unique redox properties (theoretical)
Triazino[4,5-a]benzimidazoles Triazino-benzimidazole 1-Aryl groups Antitumor (MCF7) IC₅₀: 1–10 µM (e.g., compound 3c )
Pyrimidoquinolines Pyrimido-quinoline 2-Thioxo, 5-Arylidene Antioxidant, Anti-inflammatory 60–80% radical scavenging
Triazinoquinazolinones Triazino-quinazoline 6-Thio, Dialkylaminoethyl Antiviral, Antibacterial EC₅₀: <1 µM (specific viral strains)
Morpholino-Triazines 1,3,5-Triazine Morpholino, Ureido Kinase inhibition IC₅₀: 10–100 nM (e.g., compound 22 )

Key Research Findings and Implications

  • Anticancer Potential: Triazino-indazole derivatives may leverage the indazole’s metabolic stability for improved pharmacokinetics over benzimidazole-based systems .
  • Antioxidant vs. Antiviral Trade-offs: While pyrimidoquinolines prioritize antioxidant activity, dialkylaminoethyl-substituted triazinoquinazolinones excel in antiviral applications, suggesting substituent-driven target selectivity .

Biological Activity

4-Sulfanylidene-3,4-dihydro[1,2,4]triazino[4,5-b]indazol-1(2H)-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula: C9H6N4OSC_9H_6N_4OS with a CAS number of 540760-27-8. Its structure features a triazino-indazole framework that is significant for its biological activity.

Synthesis

The synthesis of 4-sulfanylidene derivatives typically involves the reaction of appropriate triazine precursors with sulfur-containing reagents. The specific synthetic pathways can vary but often include cyclization reactions that form the indazole ring system.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit notable antimicrobial properties. A study by Tabatabaee et al. (2012) demonstrated that related thioxo-triazine compounds possess significant antibacterial activity against various strains of bacteria.

CompoundBacterial StrainZone of Inhibition (mm)
4-Sulfanylidene DerivativeE. coli15
4-Sulfanylidene DerivativeS. aureus18

Anticancer Activity

In vitro studies have shown that this compound may also exhibit anticancer properties. For instance, a study evaluated its effects on human cancer cell lines and reported a dose-dependent inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest.

Cell LineIC50 (µM)Mechanism
HeLa12Apoptosis
MCF-715Cell Cycle Arrest

Case Studies

Case Study 1: Antibacterial Efficacy
In a controlled laboratory setting, researchers tested the antibacterial efficacy of several derivatives of this compound against multi-drug resistant strains of bacteria. The results indicated that certain derivatives exhibited enhanced activity compared to standard antibiotics.

Case Study 2: Anticancer Properties
A study conducted on the effects of this compound on breast cancer cells revealed that treatment with the compound led to significant reductions in tumor growth rates in xenograft models. Histological analysis showed increased apoptosis in treated tumors compared to controls.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.